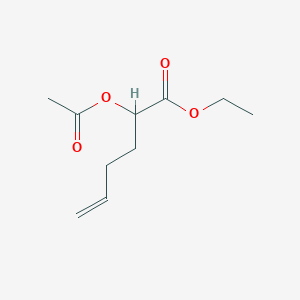

Ethyl 2-(acetyloxy)hex-5-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

828916-63-8 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-acetyloxyhex-5-enoate |

InChI |

InChI=1S/C10H16O4/c1-4-6-7-9(14-8(3)11)10(12)13-5-2/h4,9H,1,5-7H2,2-3H3 |

InChI Key |

SPGPBMCTPQGATJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC=C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Acetyloxy Hex 5 Enoate and Its Stereoisomers

Total Synthesis Approaches to Ethyl 2-(acetyloxy)hex-5-enoate

The construction of the racemic form of this compound involves the sequential formation of its carbon backbone, introduction of the key functional groups, and final elaboration to the target molecule.

The foundational step in the synthesis is the assembly of the six-carbon chain. A common strategy involves the use of commercially available starting materials that can be elaborated to the desired hexenoate framework. For instance, a plausible approach could commence with a Claisen condensation reaction between ethyl acetate (B1210297) and a suitable four-carbon electrophile containing a protected terminal alkene.

Alternatively, allylation of ethyl acetoacetate (B1235776) followed by decarboxylation can provide a direct route to a derivative of hex-5-enoic acid. Another versatile method is the use of organometallic reagents, such as the coupling of an allyl Grignard reagent with a four-carbon synthon bearing an ester group.

The terminal alkene is a crucial feature of the target molecule. Its introduction can be achieved at various stages of the synthesis. If not incorporated from the start, a terminal alkyne can be introduced and subsequently reduced to the alkene using methods like Lindlar's catalyst for a cis-alkene or a dissolving metal reduction for a trans-alkene, though for a terminal alkene, selective hydrogenation is more straightforward.

A Wittig reaction on a suitable aldehyde precursor is another powerful tool for installing the terminal double bond. For example, the reaction of a 4-formylbutyrate ester with methylenetriphenylphosphorane (B3051586) would yield the desired ethyl hex-5-enoate. nih.gov

With the ethyl hex-5-enoate skeleton in hand, the next critical step is the introduction of the acetyloxy group at the C2 position. This is typically achieved through α-functionalization of the corresponding ester enolate.

A common method involves the deprotonation of ethyl hex-5-enoate with a strong base, such as lithium diisopropylamide (LDA), to form the enolate. This nucleophilic enolate can then be reacted with an electrophilic oxygen source. To install the acetyloxy group, an acetyl peroxide source or a similar reagent would be employed. A two-step process involving α-hydroxylation followed by acetylation is also a viable route.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol at the C2 position is paramount for accessing the individual enantiomers of this compound. This is primarily accomplished through asymmetric catalysis.

Asymmetric catalysis offers a direct and efficient means to introduce the acetyloxy group enantioselectively. This approach relies on the use of a chiral catalyst to create a chiral environment around the substrate, thereby directing the incoming electrophile to one face of the enolate.

Recent advances in catalysis have demonstrated the power of transition metal complexes in conjunction with chiral ligands to effect such transformations. nih.gov For the α-acyloxylation of esters, palladium, copper, and iridium catalysts have shown significant promise. The general principle involves the in-situ formation of a chiral metal enolate, which then reacts with an acyl peroxide or a similar oxidant.

The dynamic kinetic resolution of α-keto esters is another sophisticated strategy that could be adapted for this synthesis, providing access to β-substituted-α-hydroxy esters with high stereoselectivity. nih.gov These can then be acylated to the target compound.

The success of asymmetric catalysis hinges on the design of the chiral ligand. researchgate.net The ligand's structure dictates the steric and electronic environment of the catalytic center, which in turn governs the enantioselectivity of the reaction. acs.org For the α-functionalization of carbonyl compounds, a variety of chiral ligands have been developed, including those based on bisoxazolines (BOX), phosphinooxazolines (PHOX), and chiral phosphoric acids. nih.gov

The optimization of the ligand is often an empirical process, involving the screening of a library of ligands to identify the one that provides the highest yield and enantiomeric excess (ee) for a specific substrate and reaction. researchgate.net Factors such as the ligand's backbone, the nature of its coordinating atoms, and the steric bulk of its substituents all play a critical role. acs.org

For instance, in palladium-catalyzed asymmetric allylic alkylation of hydroxyacrylates, ligands such as (R,R)-DACH-naphthyl have been shown to be effective in generating all-carbon α-aryl quaternary aldehydes with high enantioselectivity. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the principle of using chiral ligands to control stereochemistry at the α-position of a carbonyl compound.

The development of dual catalytic systems, which might combine a photoredox catalyst with a nickel catalyst, also presents a modern approach to generating α-chiral carbonyl compounds with high enantioselectivity. acs.org

A hypothetical catalytic system for the asymmetric α-acetyloxylation of ethyl hex-5-enoate could involve a palladium(II) catalyst and a chiral ligand from the Trost ligand family or a chiral phosphoric acid. The reaction conditions, including the solvent, temperature, and the nature of the acyloxylating agent, would need to be carefully optimized to achieve high enantioselectivity.

Below is a representative table illustrating how data on chiral ligand performance in a related asymmetric α-functionalization reaction might be presented.

| Entry | Chiral Ligand | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | (R)-BINAP | Pd(OAc)₂ | Toluene | 75 | 85 |

| 2 | (S,S)-Chiraphos | Cu(OTf)₂ | CH₂Cl₂ | 82 | 92 |

| 3 | (R)-SEGPHOS | Ir(cod)₂BArF | THF | 90 | 95 |

| 4 | Chiral Phosphoric Acid | - | Dioxane | 88 | 97 |

This table is illustrative and presents hypothetical data for the asymmetric α-acetyloxylation of ethyl hex-5-enoate based on typical results for similar reactions reported in the literature.

Asymmetric Catalysis for α-Functionalization

Enantioselective Allenoate-Claisen Rearrangements and their Relevance to Derivatives

The Claisen rearrangement is a significant organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement in organic synthesis, utilized for the stereocontrolled formation of carbon-carbon bonds. princeton.eduwikipedia.org A key variant, the allenoate-Claisen rearrangement, allows for the synthesis of complex γ,δ-unsaturated esters. princeton.edu This reaction typically involves the Lewis acid-catalyzed reaction of an allenoate with an allylic amine, proceeding through a charged zwitterionic intermediate that facilitates the rearrangement. nih.gov The process is known for high efficiency and diastereocontrol. princeton.edu

While a direct synthesis of this compound using this method is not prominently documented, the rearrangement is highly relevant for creating its structural analogs and derivatives. For instance, the reaction can produce β-amino or β-keto ester derivatives with ε,ζ-unsaturation, which are structurally related to the target molecule. princeton.edunih.gov By selecting appropriate allenoate and allylamine (B125299) precursors, a carbon backbone matching the hexenoate structure can be constructed. Subsequent chemical modifications of the resulting product, such as reduction and acetylation, could yield the desired this compound. The development of catalytic, enantioselective versions of the allenoate-Claisen rearrangement, using chiral Lewis acids or phosphate (B84403) catalysts, opens a pathway to chiral, non-racemic derivatives that are precursors to the target compound. nih.govnih.gov

Chiral Pool Approaches Utilizing Related Hexenoate Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For a C6 structure like this compound, potential starting materials could include carbohydrates or amino acids. This strategy leverages the existing stereocenters of the starting material to construct the target molecule, avoiding the need for an asymmetric synthesis step.

For example, a suitable carbohydrate could be chemically modified through selective protection, oxidation, and reduction steps to form a key intermediate like ethyl 2-hydroxyhex-5-enoate. The terminal double bond could be introduced via a Wittig reaction or by elimination of a suitable leaving group. The final step would involve the acetylation of the secondary alcohol to yield the target compound. While this approach is powerful, it can sometimes require lengthy synthetic sequences.

Biocatalytic Methods for Stereocontrolled Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiomerically pure compounds. nih.gov For the synthesis of this compound, enzymes, particularly lipases, are highly effective. These methods often involve the resolution of a racemic precursor, most commonly ethyl 2-hydroxyhex-5-enoate.

The primary biocatalytic routes include:

Enzymatic kinetic resolution (KR): In this process, an enzyme selectively acylates one enantiomer of racemic ethyl 2-hydroxyhex-5-enoate, leaving the other enantiomer unreacted. This results in a mixture of the acetylated product (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated.

Enzymatic hydrolysis: This is the reverse of the above, where a racemic ester, such as this compound, is selectively hydrolyzed by an enzyme to produce one enantiomer of the alcohol and the unreacted ester of the opposite configuration. nih.gov

Dynamic kinetic resolution (DKR): This more advanced method combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. acs.org This allows for a theoretical yield of 100% for the desired enantiomerically pure product, overcoming the 50% yield limitation of standard KR. acs.orgrsc.org

The key to biocatalytic synthesis of this compound lies in the enzymatic transformation that establishes the stereocenter at the C2 position. This is typically achieved through the kinetic resolution of its precursor, racemic ethyl 2-hydroxyhex-5-enoate. Lipases are the most common class of enzymes used for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.

The reaction involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate or ethyl acetate, catalyzed by an immobilized lipase (B570770) like Candida antarctica lipase B (CALB), often available as Novozym 435. nih.gov The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) to form (R)-ethyl 2-(acetyloxy)hex-5-enoate, leaving behind the unreacted (S)-ethyl 2-hydroxyhex-5-enoate. The choice of enzyme, solvent, and acyl donor is critical for achieving high conversion and high enantiomeric excess (ee).

Below is a representative table illustrating the effect of different lipases on the kinetic resolution of a generic secondary alcohol, showcasing typical parameters that are optimized in such a process.

| Enzyme (Lipase) | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Product |

|---|---|---|---|---|---|

| Lipozyme TLIM | Vinyl Acetate | DMSO | 35 | 75 | 17% |

| Porcine Pancreas Lipase | Vinyl Acetate | DMSO | 35 | 78 | 4% |

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Hexane | 40 | >95 | >99% (for R-ester) |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 30 | ~50 | 95% (for S-alcohol) |

This table is illustrative, based on typical results for lipase-catalyzed resolutions of secondary alcohols as reported in the literature. unam.mx

Convergent and Divergent Synthetic Strategies

Divergent synthesis , in contrast, starts from a common intermediate that is transformed into a library of different compounds. wikipedia.org A central core molecule is progressively reacted with various building blocks to create a range of structurally related products. wikipedia.org Starting with a precursor like ethyl 2-hydroxyhex-5-enoate, a divergent strategy could be employed. One branch could lead to the target compound via acetylation. Other branches could involve, for instance, oxidation of the alcohol to a ketone, etherification, or reaction at the double bond (e.g., epoxidation, dihydroxylation) to create a diverse set of derivatives from a single, readily accessible intermediate.

Process Optimization for Scalable Synthesis

Scaling up the synthesis of enantiomerically pure this compound, particularly via biocatalytic routes, requires careful process optimization to ensure efficiency, cost-effectiveness, and sustainability. nih.gov Key parameters that need to be considered include enzyme selection and loading, substrate concentration, water activity, and choice of solvent (or lack thereof in solvent-free systems). mdpi.com

Optimizing reaction conditions is also critical. For instance, in solvent-free systems, the molar ratio of substrates and the enzyme loading are interdependent and must be carefully balanced to maximize yield while minimizing costs. mdpi.com The removal of by-products, such as the water formed during esterification, can also be critical to shift the reaction equilibrium towards the product and achieve high conversions. mdpi.com Downstream processing, including the separation of the product from the unreacted substrate and the enzyme, must also be designed for efficiency and scalability.

Chemical Reactivity and Advanced Reaction Mechanisms of Ethyl 2 Acetyloxy Hex 5 Enoate

Reactions at the Ester Functional Group

The ethyl ester group in Ethyl 2-(acetyloxy)hex-5-enoate is susceptible to nucleophilic acyl substitution, with transesterification being a key reaction.

Transesterification Studies

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to release the ethoxide leaving group. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, activating the ester towards nucleophilic attack by an alcohol. masterorganicchemistry.com

While specific studies on this compound are not extensively documented, research on analogous β-keto esters provides valuable insights into the conditions and catalysts that can be employed. nih.gov For instance, various metal catalysts and enzymatic methods have been shown to be effective for transesterification. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.

Table 1: Representative Conditions for Transesterification of Esters

| Catalyst | Alcohol | Solvent | Conditions | Product | Reference |

| Sodium Ethoxide | Methanol | Methanol | Reflux | Mthis compound | masterorganicchemistry.com |

| Sulfuric Acid | Propanol | Propanol | Reflux | Propyl 2-(acetyloxy)hex-5-enoate | masterorganicchemistry.com |

| Lipase (B570770) | Butanol | Toluene | Room Temp | Butyl 2-(acetyloxy)hex-5-enoate | nih.gov |

Note: The products and conditions in this table are inferred from general principles of transesterification and studies on related ester compounds due to the lack of specific data for this compound.

Transformations Involving the Acetyloxy Moiety

The acetyloxy group at the α-position serves as both a protecting group for the α-hydroxy functionality and an activating group for nucleophilic substitution.

Selective Cleavage and Deprotection Strategies

The acetyloxy group can be selectively removed to reveal the corresponding α-hydroxy ester. This deprotection is a crucial step in many synthetic pathways. Various methods have been developed for the cleavage of acetate (B1210297) esters, ranging from acidic and basic hydrolysis to metal-catalyzed and enzymatic methods. cmu.eduorganic-chemistry.orgacsgcipr.org The choice of deprotection strategy often depends on the presence of other functional groups in the molecule to ensure selectivity. researchgate.netgrafiati.com For instance, in a polyfunctional molecule, mild conditions are often preferred to avoid unintended reactions at other sites. researchgate.netnih.gov

Table 2: Selected Methods for Deprotection of Acetoxy Groups

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| K₂CO₃ / Methanol | Methanol | Room Temp | Ethyl 2-hydroxyhex-5-enoate | cmu.edu |

| LiAlH₄ | Diethyl Ether | 0 °C to RT | 2-(acetyloxy)hex-5-en-1-ol | libretexts.org |

| Porcine Liver Esterase | Phosphate (B84403) Buffer | pH 7 | Ethyl 2-hydroxyhex-5-enoate | acsgcipr.org |

Note: The products listed are the expected outcomes based on the known reactivity of the reagents. The reaction with LiAlH₄ would likely reduce both the ester and the acetoxy group.

Nucleophilic Substitution Reactions at the α-Carbon

The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, particularly if the α-carbon is further activated. For instance, if the α-position is halogenated (e.g., α-bromo-α-acetoxy), it becomes highly susceptible to attack by nucleophiles. Such reactions provide a pathway to introduce a variety of substituents at the α-position. The mechanism of these reactions is typically SN2, involving the backside attack of the nucleophile. savemyexams.com The presence of the adjacent ester group can influence the reactivity of the α-carbon. youtube.com

Table 3: Hypothetical Nucleophilic Substitution Reactions at a Modified α-Carbon

| Substrate | Nucleophile | Solvent | Product |

| Ethyl 2-bromo-2-(acetyloxy)hex-5-enoate | Sodium Azide (NaN₃) | DMF | Ethyl 2-azido-2-(acetyloxy)hex-5-enoate |

| Ethyl 2-bromo-2-(acetyloxy)hex-5-enoate | Sodium Cyanide (NaCN) | DMSO | Ethyl 2-cyano-2-(acetyloxy)hex-5-enoate |

| Ethyl 2-bromo-2-(acetyloxy)hex-5-enoate | Sodium Thiophenoxide (NaSPh) | Ethanol | Ethyl 2-(acetyloxy)-2-(phenylthio)hex-5-enoate |

Reactivity of the Terminal Alkene (hex-5-enoate)

The terminal double bond in the hex-5-enoate chain is a site of unsaturation that readily undergoes electrophilic addition reactions. The presence of the ester and acetyloxy groups, although spatially distant, may exert some electronic influence on the reactivity of the alkene.

Electrophilic Additions

Electrophilic addition to the terminal alkene is a characteristic reaction that allows for the introduction of various functional groups at the 5- and 6-positions of the carbon chain. Common electrophiles include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr).

The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion to give a vicinal dibromide. chemtube3d.comdocbrown.info This reaction is generally stereospecific, resulting in anti-addition.

The addition of hydrogen halides, such as HBr, to an unsymmetrical alkene like the one in this compound, is expected to follow Markovnikov's rule. youtube.commasterorganicchemistry.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (the terminal carbon), leading to the formation of a more stable secondary carbocation intermediate. The halide ion then attacks this carbocation. However, the presence of the electron-withdrawing ester and acetyloxy groups might have a minor influence on the electron density of the double bond, potentially affecting the reaction rate. youtube.com

Table 4: Expected Products of Electrophilic Addition to the Terminal Alkene

| Reagent | Solvent | Expected Major Product | Theoretical Basis |

| Bromine (Br₂) | CCl₄ | Ethyl 2-(acetyloxy)-5,6-dibromohexanoate | Formation of a bromonium ion intermediate followed by anti-addition of bromide. ma.edu |

| Hydrogen Bromide (HBr) | Diethyl Ether | Ethyl 2-(acetyloxy)-5-bromohexanoate | Markovnikov's rule, proceeding through a more stable secondary carbocation intermediate. youtube.commasterorganicchemistry.com |

| Water (H₂O) / H₂SO₄ (cat.) | Water | Ethyl 2-(acetyloxy)-5-hydroxyhexanoate | Acid-catalyzed hydration, following Markovnikov's rule. |

Note: The products in this table are predicted based on established mechanisms of electrophilic addition to alkenes.

Radical Reactions and Related Mechanisms

The acyloxy group and the alkene provide handles for initiating and propagating radical reactions.

The acyloxy group in this compound can be involved in Single Electron Transfer (SET) processes, particularly when activated. While direct SET to the acetyloxy group is challenging, related systems like N-(acyloxy)phthalimides are known to undergo reductive fragmentation via SET to generate radicals. acs.org This suggests that under appropriate reductive conditions (photochemical or electrochemical), the acyloxy group could potentially be cleaved to generate an acyl radical and a carboxylate anion, although this is less common for simple acyloxy esters.

A more likely SET process for this molecule involves the alkene moiety. In the presence of a photosensitizer and an electron donor or acceptor, the double bond can participate in SET to generate a radical ion. This radical ion can then undergo various subsequent reactions.

Furthermore, SET to the ester carbonyl group can be initiated by certain metals. libretexts.org For instance, dissolving metals like sodium can transfer a single electron to the carbonyl group, forming a radical anion known as a ketyl. libretexts.org This species can then undergo dimerization or other radical coupling reactions.

While direct generation of an acyl radical from the acetyloxy group of this compound is not straightforward, related precursors can be used to generate acyl radicals that then participate in cascade reactions. For instance, if an acyl radical were generated at the C2 position (e.g., from a corresponding selenyl ester), it could undergo cyclization onto the terminal double bond. rsc.orgscispace.com

In a hypothetical scenario, if an acyl radical is formed at C2, a 5-exo-trig cyclization would be favored according to Baldwin's rules, leading to a five-membered ring. This would generate a primary radical on the exocyclic methyl group, which could then be trapped by a hydrogen donor or participate in further reactions. Such cascade reactions are powerful tools for the construction of complex cyclic molecules. mdpi.com

Cyclization and Annulation Reactions

The presence of both an ester and a terminal alkene in the same molecule allows for various intramolecular cyclization and annulation reactions, often mediated by radical or transition-metal-catalyzed processes.

Radical cyclizations, as mentioned above, represent a key strategy. For example, a radical generated at a position alpha to the ester group could cyclize onto the terminal alkene. Photoredox catalysis has emerged as a powerful tool for initiating such cyclizations in related systems, such as β-ketoesters with unactivated alkenes. nih.gov This suggests that a similar strategy could potentially be applied to derivatives of this compound to construct functionalized cyclopentane (B165970) rings.

Annulation reactions, which form a new ring onto an existing structure, are also conceivable. For instance, a [2+2+2] cycloaddition catalyzed by a transition metal could in principle involve the terminal alkene as one of the components, leading to the formation of a more complex polycyclic system. While specific examples for this compound are not documented, the reactivity of the terminal alkene makes it a suitable candidate for such transformations.

Intramolecular Cyclizations to Form Heterocycles

The structural features of this compound, specifically the presence of a terminal alkene and an ester group, make it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. These reactions often proceed via the formation of a reactive intermediate that facilitates the ring-closing step. For instance, the ester can be converted into an enolate, which can then undergo an intramolecular nucleophilic attack on the alkene, often activated by a metal catalyst. This process can lead to the formation of various oxygen-containing heterocycles, such as lactones and tetrahydrofurans, depending on the reaction conditions and the catalysts employed. The stereochemistry of the resulting heterocyclic ring is a critical aspect of these transformations and is influenced by the geometry of the enolate and the transition state of the cyclization step.

[4+2] Annulation Strategies with Related Phosphonates

While direct [4+2] annulation of this compound itself is not extensively documented, related phosphonate (B1237965) analogues serve as valuable substrates in such cycloaddition reactions for the synthesis of functionalized cyclohexenes. kaist.ac.kr In these strategies, vinyl-substituted α-acetoxyphosphonates can act as dienophiles. The phosphonate group, being a strong electron-withdrawing group, activates the double bond for cycloaddition with a suitable diene. The reaction typically proceeds under thermal or Lewis acid-catalyzed conditions to yield a cyclohexene (B86901) ring bearing both the phosphonate and acetoxy functionalities. These products are versatile intermediates, as the phosphonate group can be further transformed, for example, through Horner-Wadsworth-Emmons olefination, to introduce additional complexity into the molecule. The stereoselectivity of the [4+2] cycloaddition is governed by the principles of the Diels-Alder reaction, with the endo rule often predicting the major diastereomer.

Olefin Metathesis (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has been applied to substrates structurally similar to this compound. wikipedia.org

Ring-Closing Metathesis (RCM): For a molecule like diethyl 2-acetoxy-2-(but-3-en-1-yl)malonate, which shares the key structural elements of a terminal alkene and an ester with an additional allyl group, RCM is a viable strategy for constructing cyclic compounds. rsc.orgresearchgate.netpitt.edu This intramolecular reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, leads to the formation of a cyclopentene (B43876) ring with the release of ethylene (B1197577) gas as a byproduct. wikipedia.orgorganic-chemistry.orguwindsor.ca The efficiency of the RCM process is influenced by factors such as catalyst choice, solvent, and reaction concentration. organic-chemistry.orguwindsor.ca

Cross-Metathesis (CM): Cross-metathesis involves the reaction between two different olefins. organic-chemistry.org In the context of related allyl acetates, CM can be used to introduce new functional groups. For example, reacting an allyl acetate with another olefin in the presence of a metathesis catalyst can lead to the exchange of the vinyl group, resulting in a new, more complex olefin. researchgate.netacs.orgrsc.org The success of CM often depends on the relative reactivity of the two olefin partners and the ability to control the formation of homodimers. organic-chemistry.org

Table 1: Olefin Metathesis Reactions with Related Substrates

| Reaction Type | Substrate Example | Catalyst | Product Type |

|---|---|---|---|

| Ring-Closing Metathesis | Diethyl 2-acetoxy-2-(but-3-en-1-yl)malonate | Grubbs' Catalyst | Cyclopentene derivative |

| Cross-Metathesis | Allyl acetate and a partner olefin | Hoveyda-Grubbs Catalyst | Functionalized olefin |

Enolate Chemistry of this compound

The α-proton of the ester in this compound is acidic and can be removed by a suitable base to form an enolate, which is a key reactive intermediate in a variety of carbon-carbon bond-forming reactions. organicchemistrydata.orgmasterorganicchemistry.comyoutube.com

Generation and Stabilization of Enolates

The generation of the enolate of this compound is typically achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. organicchemistrydata.orgyoutube.com The use of a bulky base like LDA helps to prevent competing nucleophilic attack at the ester carbonyl group. youtube.com The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen atom. masterorganicchemistry.com The presence of the adjacent acetyloxy group can influence the stability and reactivity of the enolate. masterorganicchemistry.com

Stereoselective Alkylation and Acylation Reactions

Once generated, the enolate of this compound can react with various electrophiles.

Stereoselective Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. organicchemistrydata.orgmasterorganicchemistry.com The stereochemical outcome of this reaction is of significant interest. If a chiral auxiliary is incorporated into the ester or if a chiral base is used for deprotonation, diastereoselective or enantioselective alkylation can be achieved. The approach of the electrophile to the planar enolate is directed by steric and electronic factors, leading to the preferential formation of one stereoisomer. The acetoacetic ester synthesis is a classic example of alkylating a β-keto ester, a related structure. wikipedia.orglibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

Acylation Reactions: Similarly, the enolate can be acylated by reaction with an acylating agent, such as an acid chloride or anhydride. This reaction introduces a new acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. The stereocontrol in these reactions is also a key consideration.

Table 2: Reactions of the Enolate of this compound

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ester |

| Acylation | Acyl chloride (e.g., CH₃COCl) | β-Keto ester |

Aldol (B89426) and Mannich Type Reactions with Related Esters

Aldol Type Reactions: While direct aldol reactions of this compound are not the most common, the enolates of related esters readily participate in aldol additions. wikipedia.orgmasterorganicchemistry.comvanderbilt.edulibretexts.orgyoutube.com In a typical aldol reaction, the ester enolate acts as a nucleophile and adds to the carbonyl group of an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction forms a β-hydroxy ester. The stereoselectivity of the aldol addition can often be controlled by the choice of reaction conditions, including the metal counterion of the enolate and the presence of Lewis acids. wikipedia.org Mixed aldol reactions, where the ester enolate reacts with a different carbonyl compound, are also possible and can be controlled if one partner cannot form an enolate or is particularly electrophilic. libretexts.org

Mannich Type Reactions: The Mannich reaction is analogous to the aldol reaction but involves the addition of an enolate to an iminium ion instead of a carbonyl group. rsc.orgmasterorganicchemistry.comnih.gov The enolate of a related ester can be used in a Mannich-type reaction to form a β-amino ester. rsc.orgnih.gov This reaction is a powerful method for the synthesis of amino acid derivatives and other nitrogen-containing compounds. The reaction is often catalyzed by acid or base and can be performed stereoselectively using chiral catalysts or auxiliaries. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 2 Acetyloxy Hex 5 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in the structural determination of Ethyl 2-(acetyloxy)hex-5-enoate. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, characteristic signals would be expected for the ethyl ester group (a quartet and a triplet), the acetyl methyl group (a singlet), the vinylic protons of the hexenoate chain, and the protons along the carbon backbone.

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbons of the ester and acetyl groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl and hexenoate moieties. The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.1 | ~21 |

| O-CH₂ (ethyl) | ~4.2 | ~61 |

| CH₃ (ethyl) | ~1.3 | ~14 |

| C=O (ester) | - | ~170 |

| C=O (acetyl) | - | ~170 |

| CH (α-carbon) | ~5.0 | ~70 |

| CH₂ (allylic) | ~2.4 | ~30 |

| CH₂ (homoallylic) | ~2.1 | ~33 |

| =CH₂ (terminal) | ~5.0 | ~115 |

| =CH (internal) | ~5.8 | ~138 |

Note: These are approximate values and can vary based on the solvent and specific instrument used.

To definitively assign the ¹H and ¹³C signals and establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would confirm the coupling between the protons of the ethyl group, as well as the sequential couplings along the hexenoate backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the α-carbon of the hexenoate moiety. It would also connect the ethyl group protons to the ester carbonyl carbon, confirming the ester linkage. researchgate.net

Since this compound possesses a stereocenter at the second carbon position, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a chiral sample, NMR spectroscopy can be employed in conjunction with chiral shift reagents (CSRs). nih.gov These reagents are typically lanthanide complexes that can reversibly bind to the substrate, forming diastereomeric complexes. mit.eduharvard.edu This interaction induces changes in the chemical shifts of the protons near the chiral center, leading to separate signals for the two enantiomers in the ¹H NMR spectrum. mit.edu The ratio of the integration of these separated signals directly corresponds to the enantiomeric excess of the sample. tcichemicals.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) are often used to generate the molecular ion for HRMS analysis. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Calculated Exact Mass | 200.1049 |

| Monoisotopic Mass | 200.10486 g/mol |

Analysis of the fragmentation patterns observed in mass spectrometry provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing characteristic fragment ions. For this compound, common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the loss of the acetyl group (CH₃CO-), and cleavage at various points along the hexenoate chain.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). rsc.org Tandem mass spectrometry (MS/MS) can be performed with ESI, where the molecular ion is selected and then fragmented to provide structural information. This controlled fragmentation can help to confirm the connectivity of the different functional groups within the molecule.

By integrating the data from these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for analyzing the composition of reaction mixtures containing this compound and for confirming its molecular weight. The compound is sufficiently volatile for GC analysis. In a typical GC-MS analysis, the sample is injected into a gas chromatograph equipped with a capillary column, often with a non-polar or medium-polarity stationary phase.

The mass spectrum of this compound would be characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (186.22 g/mol ). The fragmentation pattern is predictable based on its structure, featuring an ester, an acetate (B1210297) group, and a terminal alkene. Key fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the loss of the entire ethyl ester group, and cleavage of the acetyloxy group. The presence of a terminal double bond would lead to characteristic fragment ions resulting from allylic cleavage. While a specific spectrum for this exact compound is not publicly cataloged, data from similar structures like Ethyl 5-hexenoate show prominent peaks at m/z 41 and 60. nih.gov

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 186 | [C₉H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 143 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| 127 | [M - OCOCH₃]⁺ | Loss of the acetyloxy group |

| 113 | [M - C₂H₅O₂]⁺ | Loss of the ethyl formate (B1220265) moiety |

| 87 | [CH₃CO-O-CH-C=O]⁺ | Fragment containing the acetyloxy and carbonyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

This table is predictive and based on common fragmentation patterns for esters and acetates.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The spectra are dominated by the characteristic vibrations of the ester and alkene moieties.

The IR spectrum would prominently display two strong carbonyl (C=O) stretching bands due to the presence of two different ester groups (the ethyl ester and the acetate). The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the acetate carbonyl might be found at a slightly higher wavenumber, around 1760 cm⁻¹. clockss.org The C-O stretching vibrations for both ester groups would result in strong bands in the 1000-1300 cm⁻¹ region. The terminal alkene is identified by its =C-H stretching vibration just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond stretch at ~1640 cm⁻¹ would be particularly strong and sharp in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman-active.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alkene (=C-H) | Stretch | 3075 (medium) | 3075 (strong) |

| Alkyl (C-H) | Stretch | 2850-2980 (medium-strong) | 2850-2980 (strong) |

| Acetate (C=O) | Stretch | ~1760 (strong) | ~1760 (weak) |

| Ester (C=O) | Stretch | ~1740 (strong) | ~1740 (weak) |

| Alkene (C=C) | Stretch | ~1640 (medium) | ~1640 (strong) |

| Esters (C-O) | Stretch | 1000-1300 (strong, multiple bands) | 1000-1300 (medium) |

This table is predictive and based on established correlation tables.

Chromatographic Techniques for Purification and Separation

Chromatography is indispensable for the isolation and purification of this compound from reaction mixtures and for the analytical separation of its enantiomers.

Flash Column Chromatography

Flash column chromatography is the standard method for preparative purification of this compound on a laboratory scale. rochester.edu The process involves using a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel (230-400 mesh). wiley-vch.de A solvent mixture (mobile phase) is pushed through the column under moderate pressure.

For a moderately polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. clockss.orgwiley-vch.de The separation is optimized by first performing Thin-Layer Chromatography (TLC) to find a solvent system that gives the desired compound a retention factor (Rƒ) of approximately 0.3. rochester.edu The crude product is loaded onto the column and eluted with the chosen solvent system, often starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) to separate the target compound from impurities.

Table 3: Typical Flash Column Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 (230-400 mesh) wiley-vch.de |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 20:1 to 5:1) clockss.orgwiley-vch.de |

| Loading Technique | Concentrated solution in a minimal amount of eluent or CH₂Cl₂ rochester.edu |

| Detection | Collection of fractions and analysis by TLC |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical purity checks and preparative purification. Due to the presence of a stereocenter at the second carbon, this compound is a chiral molecule, existing as a pair of enantiomers. Separating these enantiomers requires a chiral environment, which is achieved using Chiral HPLC. csfarmacie.cz

Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a vast range of enantiomers, including esters. nih.govnih.gov The separation can be performed in either normal-phase mode (e.g., hexane/isopropanol mobile phase) or reversed-phase mode (e.g., acetonitrile/water mobile phase). nih.gov The choice of mobile phase and column is critical and must be empirically determined to achieve baseline separation of the two enantiomers. mdpi.com

Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Separation

| Parameter | Description |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) nih.gov |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Two separate peaks corresponding to the (R)- and (S)-enantiomers. |

This table represents a typical starting point for method development in chiral separations.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and essential technique used to monitor the progress of a reaction producing this compound and to assess the purity of fractions collected during column chromatography. wiley-vch.de

The standard procedure involves spotting a small amount of the sample onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel (e.g., Silica Gel 60 GF254). wiley-vch.de The plate is then developed in a closed chamber containing a shallow pool of a suitable eluent, such as a hexane/ethyl acetate mixture. The solvent moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the silica gel.

After development, the separated spots are visualized. Since this compound contains a UV-active carbonyl group, it can be visualized under a UV lamp at 254 nm. For more sensitive detection, or if impurities are not UV-active, the plate can be stained with a chemical reagent like potassium permanganate (B83412) or a vanillin (B372448) solution, which reacts with the functional groups in the molecule to produce colored spots.

Table 5: Standard TLC Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 GF254 pre-coated plates (0.25 mm thickness) wiley-vch.de |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | 1. UV light (254 nm) 2. Staining with potassium permanganate or vanillin solution |

Computational Studies and Theoretical Modeling of Ethyl 2 Acetyloxy Hex 5 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on Ethyl 2-(acetyloxy)hex-5-enoate are currently available. Future research in this area would be expected to provide data on:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding the molecule's reactivity, particularly its nucleophilic and electrophilic character.

Molecular Electrostatic Potential (MEP) Map: This would visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Transition State Analysis and Reaction Mechanism Elucidation

Without experimental reaction data involving this compound, there are no specific reaction mechanisms to be elucidated through transition state analysis. Should this compound be used in reactions such as hydrolysis, esterification, or cycloadditions, computational analysis of the transition states would be invaluable for:

Identifying Transition State Structures: Locating the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for potential reaction pathways, which would allow for the prediction of reaction rates and the most favorable mechanism.

Vibrational Frequency Analysis: Confirming the nature of stationary points on the potential energy surface (i.e., minima for reactants and products, and first-order saddle points for transition states).

Prediction and Rationalization of Stereoselectivity

As there are no reported stereoselective reactions involving this compound, there is no basis for computational prediction or rationalization of stereoselectivity. Future work could involve:

Modeling Diastereomeric Transition States: For reactions that could produce multiple stereoisomers, calculating the relative energies of the corresponding transition states to predict the major product.

Analyzing Non-Covalent Interactions: Identifying key steric and electronic interactions within the transition state structures that govern the stereochemical outcome.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound has not been explored computationally. Such studies would provide insights into:

Identification of Stable Conformers: Determining the different low-energy spatial arrangements of the molecule and their relative populations.

Rotational Energy Barriers: Calculating the energy required for rotation around key single bonds, which would define the molecule's flexibility.

Solvent Effects: Using molecular dynamics simulations to understand how the molecule behaves in different solvent environments and how solvation affects its conformational preferences.

Role of Ethyl 2 Acetyloxy Hex 5 Enoate As a Synthetic Building Block

Precursor in Complex Natural Product Synthesis

The strategic placement of functional groups in ethyl 2-(acetyloxy)hex-5-enoate makes it an attractive starting material for the total synthesis of intricate natural products. The terminal alkene offers a handle for a wide array of chemical transformations, including but not limited to, cross-metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton. The α-acetoxy group is a key feature, enabling the stereocontrolled installation of a hydroxyl group, a common motif in many natural products.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, its potential is evident from the synthesis of structurally related compounds. For instance, the synthesis of various unsaturated esters serves as a blueprint for how this compound could be employed. The ester functionality can be hydrolyzed and the resulting carboxylic acid can participate in amide bond formations or other coupling reactions, further expanding its synthetic utility.

Intermediate for Pharmaceutically Relevant Compounds

The development of novel therapeutic agents often relies on the efficient synthesis of complex organic molecules. This compound and its derivatives have shown significant promise as intermediates in the synthesis of pharmaceutically relevant compounds, particularly in the realm of antiviral and anticancer agents. A notable application lies in the synthesis of carbocyclic nucleoside analogs. nih.govresearchgate.netorgsyn.org

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety. This modification often imparts enhanced metabolic stability and can lead to potent biological activity. The synthesis of these analogs frequently involves the construction of a substituted cyclopentyl or cyclohexyl ring system, and a precursor like this compound can serve as a key starting material.

For example, the synthesis of carbocyclic analogues of 5-ethyl-2'-deoxyuridine, which has shown antiviral activity, involves the formation of a functionalized carbocycle. orgsyn.org A synthetic strategy could involve the elaboration of this compound to form a cyclopentane (B165970) ring, followed by the introduction of a nucleobase. The inherent functionalities of the starting material would facilitate the necessary transformations. A generalized synthetic approach is outlined below:

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Ring-closing metathesis | Grubbs' catalyst | Formation of a cyclopentene (B43876) ring |

| 2 | Epoxidation | m-CPBA | Introduction of an epoxide for further functionalization |

| 3 | Nucleophilic ring-opening | Nucleobase (e.g., uracil) | Installation of the nucleobase |

| 4 | Reduction/Deprotection | Various | Final modification to yield the target carbocyclic nucleoside |

The resulting carbocyclic nucleosides can then be evaluated for their biological activity, such as their ability to inhibit viral replication. nih.govorgsyn.org

Scaffold for Combinatorial Chemistry and Library Generation

The principles of combinatorial chemistry aim to rapidly generate a large number of structurally diverse molecules for high-throughput screening. The structure of this compound makes it an ideal scaffold for such purposes. A scaffold in this context is a core molecular framework to which various substituents can be attached.

The three distinct functional handles of this compound allow for a "three-dimensional" diversification strategy.

The Terminal Alkene: This site can undergo a plethora of reactions. For instance, olefin cross-metathesis with a variety of partners can introduce a wide range of substituents. Hydroformylation followed by reductive amination can be used to append a diverse set of amines.

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters.

The Acetoxy Group: The acetate (B1210297) can be removed to reveal a secondary alcohol. This alcohol can then be acylated or alkylated with a variety of reagents, further increasing the diversity of the generated library.

Catalytic Systems in the Synthesis and Transformations of Ethyl 2 Acetyloxy Hex 5 Enoate

Transition Metal Catalysis

Transition metal catalysts are powerful tools for a variety of organic transformations due to their ability to activate substrates and facilitate bond formation. In the context of ethyl 2-(acetyloxy)hex-5-enoate, palladium, iridium, and copper catalysts have demonstrated significant utility.

Palladium-Catalyzed Reactions

Palladium catalysts are well-known for their versatility in cross-coupling and C-H activation reactions. While specific examples detailing palladium-catalyzed reactions directly on this compound are not extensively documented in the provided results, the principles of palladium catalysis are broadly applicable. For instance, palladium(II)-catalyzed atroposelective C-H allylation has been reported for structurally related compounds, utilizing a chiral phosphoric acid as a ligand to achieve high enantioselectivity. This suggests the potential for similar strategies to be applied to functionalize the backbone of this compound.

Iridium-Catalyzed Hydrogenation and Hydroboration

Iridium catalysts have emerged as highly effective for asymmetric hydrogenation and hydroboration reactions.

Hydrogenation: Iridium complexes, particularly those with chiral ligands, are capable of highly enantioselective hydrogenation of various substrates, including terminal olefins. researchgate.net For instance, iridium catalysts have been successfully used in the asymmetric hydrogenation of heteroaromatic compounds and vinyl boronates, achieving high enantiomeric excesses (ee). nih.govdicp.ac.cn The carboxy-directed asymmetric hydrogenation of α-alkyl-α-aryl terminal olefins using a chiral spiro iridium catalyst highlights the potential for achieving high enantioselectivity in the reduction of the double bond in molecules like this compound. researchgate.net This method has proven effective for the synthesis of chiral building blocks. researchgate.net

Hydroboration: Hydroboration is a key reaction for the anti-Markovnikov hydration of alkenes, and iridium catalysts can influence its stereochemical outcome. masterorganicchemistry.commasterorganicchemistry.compressbooks.pub The process involves the syn-addition of a B-H bond across the double bond, followed by oxidation to yield an alcohol. pressbooks.publibretexts.org While specific iridium-catalyzed hydroboration of this compound is not detailed, the general principles suggest that an iridium catalyst could be employed to control the regioselectivity and stereoselectivity of borane (B79455) addition to the terminal alkene, leading to the corresponding primary alcohol after oxidation.

Copper-Mediated Coupling Reactions

Copper catalysts are advantageous due to their low cost and unique reactivity in coupling reactions. mdpi.com Copper-catalyzed C-S cross-coupling reactions have been developed for compounds with similar structural motifs, such as 5-arylpenta-2,4-dienoic acid ethyl esters. nih.gov These reactions proceed under relatively mild conditions and demonstrate good functional group tolerance. nih.gov This suggests that copper-mediated coupling could be a viable method for introducing sulfur-containing moieties into the structure of this compound. Furthermore, copper-catalyzed difluoroalkylation reactions represent a powerful method for introducing difluoroalkyl groups into organic molecules, often proceeding through a radical mechanism. mdpi.com

Organocatalysis in Asymmetric Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. This approach avoids the use of potentially toxic and expensive metals.

Chiral Phosphate (B84403) Catalysts

Chiral phosphoric acids have proven to be highly effective organocatalysts for a wide range of enantioselective transformations. researchgate.netbeilstein-journals.org They function as Brønsted acids, creating a well-defined chiral environment that can induce high levels of stereocontrol. researchgate.net These catalysts have been successfully applied in the asymmetric synthesis of axially chiral compounds and in reactions involving the transfer of chirality. beilstein-journals.org While direct application to this compound is not explicitly described, the principles of chiral phosphoric acid catalysis suggest their potential use in asymmetric reactions involving this substrate, such as enantioselective additions to the ester carbonyl or transformations of the alkene moiety.

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild reaction conditions. Enzymes like lipases are particularly useful for the synthesis and resolution of esters. The application of biocatalysis to the synthesis of chiral phosphonates has been explored, demonstrating the potential of enzymatic methods for creating chiral centers. mdpi.comresearchgate.net In the context of this compound, lipases could potentially be used for the enantioselective hydrolysis of the acetate (B1210297) group or the ethyl ester, leading to the formation of chiral precursors. The inherent chirality of enzymes makes them ideal for producing enantiomerically pure compounds.

Enzyme-Mediated Reductions

The synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones is a cornerstone of biocatalysis. viamedica.plnih.gov While direct enzymatic reduction of the ester functionality in this compound is not the primary focus, the synthesis of its precursor, a chiral hydroxy ester, heavily relies on this methodology. The key precursor, ethyl 2-hydroxyhex-5-enoate, can be synthesized with high enantiomeric purity via the reduction of the corresponding prochiral ketone, ethyl 2-oxohex-5-enoate.

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a widely used whole-cell biocatalyst for the asymmetric reduction of various keto esters. ethz.chacgpubs.org The reduction of β-keto esters, such as ethyl acetoacetate (B1235776), to their corresponding (S)-hydroxy esters has been extensively studied and demonstrates the potential for similar transformations on other keto esters. ethz.chacgpubs.orgresearchgate.net In these reactions, the yeast provides the necessary dehydrogenases and the cofactor regeneration system (NAD(P)H) to drive the reduction. nih.gov

Research Findings:

The enantioselectivity and yield of these reductions are highly dependent on the reaction conditions. For instance, in the yeast-mediated reduction of ethyl acetoacetate, factors such as the concentration of the substrate, the use of co-solvents, and the physiological state of the yeast can significantly influence the outcome. ethz.chacgpubs.org Studies have shown that using "starved" yeast or conducting the reaction under aerobic conditions can enhance the enantiomeric excess (ee) of the desired alcohol. ethz.ch

The general scheme for the synthesis of enantiomerically enriched ethyl 2-hydroxyhex-5-enoate, the precursor to this compound, would involve the following steps:

Synthesis of Ethyl 2-oxohex-5-enoate: This can be achieved through various organic synthesis methods, such as the acetoacetic ester synthesis. youtube.com

Enzymatic Reduction: The prochiral ketoester is then subjected to reduction using a suitable biocatalyst. While baker's yeast is a common choice, purified dehydrogenases or other microbial cells can also be employed for higher selectivity and efficiency. nih.gov

Acetylation: The resulting chiral ethyl 2-hydroxyhex-5-enoate is then acetylated to yield the target compound, this compound.

The table below summarizes typical findings for the yeast-catalyzed reduction of a model substrate, ethyl acetoacetate, which provides a basis for the expected outcomes in the reduction of ethyl 2-oxohex-5-enoate.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Ethyl Acetoacetate | Saccharomyces cerevisiae | (S)-Ethyl 3-hydroxybutanoate | 70-80 | >95 |

| Ethyl 2-oxocyclopentanecarboxylate | Saccharomyces cerevisiae | (1S,2S)-Ethyl 2-hydroxycyclopentanecarboxylate | 75 | 84 |

| Ethyl Pyruvate | Saccharomyces cerevisiae | (R)-Ethyl lactate | 60 | 79 |

Table 1: Representative Enzyme-Mediated Reductions of Keto Esters. acgpubs.org This data, while not for the direct precursor, illustrates the general effectiveness of yeast-mediated reductions.

Lipase-Catalyzed Transformations

Lipases are a class of hydrolases that are exceptionally versatile in organic synthesis. acsgcipr.org They are most commonly known for their ability to catalyze the hydrolysis of ester bonds, but they can also be used for esterification and transesterification reactions, often with high enantioselectivity. acsgcipr.orgresearchgate.net In the context of this compound, lipases can be employed for its kinetic resolution through enantioselective hydrolysis or transesterification.

Kinetic Resolution via Hydrolysis:

In a kinetic resolution, a racemic mixture of this compound can be treated with a lipase (B570770) in an aqueous medium. The lipase will preferentially hydrolyze one enantiomer, leading to the formation of the corresponding chiral alcohol (ethyl 2-hydroxyhex-5-enoate) and leaving the unreacted ester enriched in the other enantiomer.

Research Findings:

Lipases from various sources, such as Candida antarctica (particularly Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, have shown excellent performance in the kinetic resolution of α-acyloxy esters. viamedica.plresearchgate.netd-nb.infoscilit.commdpi.com The choice of lipase, solvent, and temperature can significantly impact the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. d-nb.info For instance, the hydrolysis of aromatic Morita-Baylis-Hillman acetates using Pseudomonas fluorescens and Pseudomonas cepacia lipases yielded products with high enantiomeric excess. d-nb.info

The general reaction for the lipase-catalyzed hydrolysis is as follows:

(rac)-Ethyl 2-(acetyloxy)hex-5-enoate + H₂O ---(Lipase)--> (S)-Ethyl 2-hydroxyhex-5-enoate + (R)-Ethyl 2-(acetyloxy)hex-5-enoate (or vice versa, depending on the lipase's enantiopreference)

Kinetic Resolution via Transesterification:

Alternatively, transesterification in a non-aqueous solvent can be employed. In this approach, the racemic ester is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the transfer of the acetyl group from one enantiomer of the ester to the added alcohol. This results in the formation of a new ester and the chiral alcohol, separating the enantiomers.

The table below presents data from the kinetic resolution of analogous α-acyloxy esters, which serves as a model for the expected transformations of this compound.

| Substrate | Lipase | Reaction Type | Product(s) | Enantiomeric Ratio (E) |

| (±)-Aromatic Morita-Baylis-Hillman Acetates | Pseudomonas cepacia lipase | Hydrolysis | Chiral alcohol and unreacted acetate | 53 |

| (±)-Aromatic Morita-Baylis-Hillman Acetates | Novozym 435 (Candida antarctica lipase B) | Hydrolysis | Chiral alcohol and unreacted acetate | 147 |

| (±)-Aromatic Morita-Baylis-Hillman Butyrates | Novozym 435 (Candida antarctica lipase B) | Hydrolysis | Chiral alcohol and unreacted butyrate | >200 |

Table 2: Lipase-Catalyzed Kinetic Resolution of Model α-Acyloxy Esters. d-nb.info This data highlights the high selectivity achievable with lipases for structurally similar compounds.

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Routes

The development of green and efficient methods for synthesizing complex molecules is a primary focus of modern chemistry. For a compound like ethyl 2-(acetyloxy)hex-5-enoate, future research would likely concentrate on minimizing waste and maximizing the incorporation of all atoms from the starting materials into the final product.

Another sustainable strategy could involve catalytic C-H activation of a simpler precursor. For instance, the direct acetoxylation of ethyl hex-5-enoate at the α-position using a suitable catalyst and a benign oxidizing agent would represent a highly efficient and atom-economical route.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Potential Challenges |

| One-Pot Allylation and Acetylation | Ethyl glyoxylate (B1226380), Allyl bromide, Acetic anhydride | High convergence, reduced workup steps. | Control of side reactions, catalyst compatibility. |

| Catalytic α-Acetoxylation | Ethyl hex-5-enoate, Acetic acid | High atom economy, direct functionalization. | Development of a selective catalyst, harsh reaction conditions. |

| Bio-catalytic Approach | A suitable precursor alcohol | High enantioselectivity, mild reaction conditions. | Enzyme stability and availability. |

Exploration of Novel Reactivity and Functionalization Pathways

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations. The terminal alkene can undergo various addition reactions, such as hydrogenation, hydroformylation, or epoxidation, to introduce new functionalities. The ester group can be hydrolyzed, transesterified, or reduced to an alcohol.

Future research could focus on intramolecular reactions, where the existing functional groups interact to form cyclic structures. For example, under specific conditions, the acetoxy group could potentially participate in a cyclization reaction with the terminal alkene, leading to the formation of lactones or other heterocyclic systems.

Furthermore, the α-position, currently bearing the acetoxy group, could be a site for further functionalization after a potential deacetylation-refunctionalization sequence. This would allow for the introduction of a variety of substituents at this position, further expanding the synthetic utility of the molecular scaffold.

Advancements in Enantioselective Synthesis and Chiral Resolution

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For applications in pharmaceuticals or agrochemicals, it is often crucial to use a single enantiomer, as the biological activity can differ significantly between the two.

A key area for future research will be the development of methods to synthesize this compound in an enantiomerically pure form. This could be achieved through several strategies:

Asymmetric Catalysis: Employing a chiral catalyst in one of the synthetic steps, for example, during the initial allylation of ethyl glyoxylate or the α-acetoxylation of ethyl hex-5-enoate, could directly produce one enantiomer in excess.

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that already contains the required stereocenter.

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer of a racemic mixture of this compound or its precursor, ethyl 2-hydroxyhex-5-enoate, leaving the other enantiomer unreacted and thus purified.

Table 2: Potential Strategies for Enantioselective Synthesis

| Method | Principle | Potential Catalyst/Enzyme | Anticipated Enantiomeric Excess (e.e.) |

| Asymmetric Allylation | Chiral Lewis acid catalyzed addition of an allyl nucleophile to an electrophile. | Chiral Boron or Titanium complexes | >90% |

| Kinetic Resolution | Enzyme-catalyzed acylation of a racemic alcohol precursor. | Lipases (e.g., Candida antarctica lipase (B570770) B) | >99% |

| Asymmetric Acetoxylation | Transition metal-catalyzed reaction with a chiral ligand. | Chiral Palladium or Copper complexes | 85-95% |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better reaction control, and easier scalability. For a multi-step synthesis of a compound like this compound, a flow chemistry setup could integrate several reaction and purification steps into a single, continuous process.

An automated synthesis platform could be designed to sequentially perform the allylation, acetylation, and any subsequent functionalization reactions in a flow reactor. This would involve pumping the starting materials through different reactor coils maintained at specific temperatures, with reagents and catalysts added at precise points. Online analytical techniques, such as infrared spectroscopy or mass spectrometry, could be integrated to monitor the reaction in real-time and allow for rapid optimization of the reaction conditions.

The development of such an automated platform would not only accelerate the synthesis of this compound but also facilitate the rapid generation of a library of analogous compounds for screening in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.